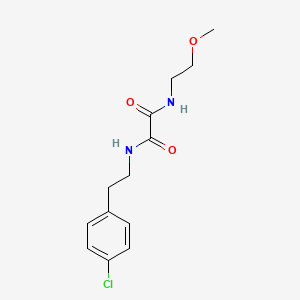

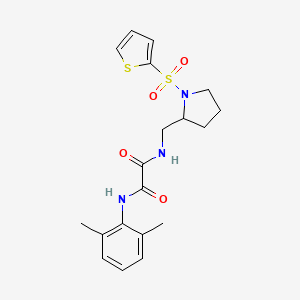

![molecular formula C15H13N3O3S2 B2416513 2-(乙基磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 1004052-51-0](/img/structure/B2416513.png)

2-(乙基磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors . EZH2 is a protein that has been associated with several types of cancer, and inhibiting it can have antitumor effects .

Synthesis Analysis

The synthesis of these compounds involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 that has been approved for the treatment of certain types of cancer .Molecular Structure Analysis

The molecular structure of “2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is based on the thieno[3,2-d]pyrimidine core structure . Modifications to this core structure can result in different derivatives with varying biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of nucleophilic reagents with carbodiimides . This reaction is catalyzed by a base .科学研究应用

抗肿瘤和抗菌活性

研究表明,噻吩并[2,3-d]嘧啶的衍生物具有显着的抗肿瘤和抗菌活性。由噻吩并[2,3-d]嘧啶类似物合成的化合物已被评估其对人肿瘤细胞系的体外活性,包括肝癌、结肠癌和肺癌,一些化合物表现出的活性高于标准药物,如阿霉素。此外,这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出很高的活性,突出了它们作为抗菌剂的潜力(Hafez, Alsalamah, & El-Gazzar, 2017).

抗癌治疗的酶抑制

另一个应用领域涉及噻吩并[2,3-d]嘧啶衍生物作为酶抑制剂的设计和合成,特别是靶向二氢叶酸还原酶(DHFR)和胸苷酸合成酶(TS)等酶。这些酶对于DNA合成和细胞分裂至关重要,使其成为抗癌药物的主要靶点。已经合成了对这些酶表现出强效抑制作用的化合物,表明它们在癌症治疗中的潜在用途。值得注意的是,一些化合物对DHFR和TS都表现出双重抑制活性,为癌症治疗提供了多方面的途径(Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

光物理性质和生物结合

含有嘧啶结构的新型BF2配合物已被合成,研究重点是它们的光物理性质和生物结合能力。这些化合物表现出有趣的光物理特性,并已分析其与生物底物如牛血清白蛋白(BSA)的结合,以及分子对接分析。此类研究表明,由于这些化合物具有选择性结合特性,它们在生物成像和治疗剂方面的潜力(Bonacorso, Calheiro, Acunha, Iglesias, Franceschini, Ketzer, Meyer, Nogara, Rocha, Zanatta, & Martins, 2019).

除草剂开发

该化合物的结构基序也在除草剂的开发中得到了应用。含有嘧啶基团的磺酰苯胺已被合成并评估其对各种杂草的除草活性,证明了在不伤害水稻的情况下控制杂草生长的有效性。这项研究为开发更有效和更选择性的除草剂用于农业用途开辟了途径(Yoshimura, Nakatani, Asakura, Hanai, Hiraoka, & Kuwahara, 2011).

作用机制

Target of Action

The primary target of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .

Mode of Action

This compound interacts with EZH2, inhibiting its function . The inhibition of EZH2 leads to changes in the methylation status of histones, particularly histone H3. This alters the chromatin structure, affecting the transcription of certain genes .

Biochemical Pathways

The inhibition of EZH2 affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. By inhibiting EZH2, this compound can potentially suppress the growth of cancer cells .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in a concentration-dependent manner and inhibit cell migration .

未来方向

The future directions for research on “2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could include further studies to evaluate their antitumor activity and to optimize their structures for better activity and selectivity . Additionally, research could explore their potential uses in the treatment of other diseases .

生化分析

Biochemical Properties

It has been found that thieno[2,3-d]pyrimidine derivatives have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

Cellular Effects

In cellular studies, thieno[2,3-d]pyrimidine derivatives have shown to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Molecular Mechanism

Computational techniques have been used to investigate the VEGFR-2 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .

属性

IUPAC Name |

2-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-2-23(20,21)12-6-4-3-5-10(12)14(19)18-13-11-7-8-22-15(11)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVDJANXODIAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

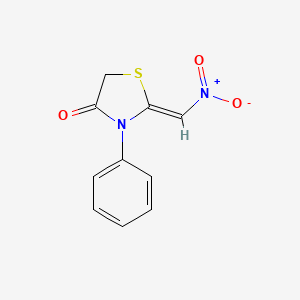

![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)

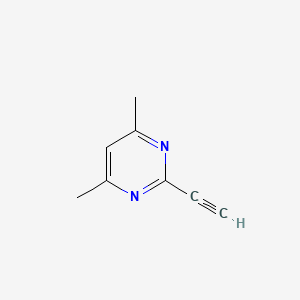

![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

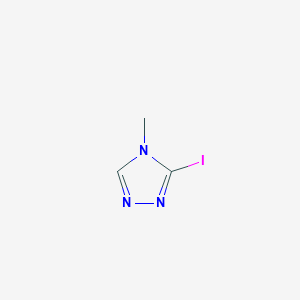

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)